1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system incorporating pyrimidine, thiazole, and benzimidazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea typically involves multi-component reactions. One common method involves the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Shares the thiazole ring but differs in the additional triazole moiety.
Triazolo[1,5-a]pyrimidine: Contains a pyrimidine ring fused with a triazole ring.
Thiadiazolo[3,2-a]pyrimidine: Features a thiadiazole ring fused with a pyrimidine ring.
Uniqueness
N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea is unique due to its specific combination of pyrimidine, thiazole, and benzimidazole rings, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C18H13N7OS |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-phenylurea |
InChI |
InChI=1S/C18H13N7OS/c19-15-14-16(25-13-9-5-4-8-12(13)22-18(25)27-14)20-10-24(15)23-17(26)21-11-6-2-1-3-7-11/h1-10,19H,(H2,21,23,26) |
InChI Key |
AHGVGWZVEHFWQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.